
(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is a heterocyclic compound that contains a pyridine ring and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under acidic or basic conditions. The resulting thiadiazole intermediate is then reacted with pyridine-2-carboxaldehyde to form the desired compound. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, thiols, amines, and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activity of (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has been explored through various studies. Computational predictions using the Prediction of Activity Spectra for Substances (PASS) program indicate potential activities against multiple biological targets, including:
- Antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli.
- Antifungal activity against Candida albicans.
- Possible interactions with enzymes involved in cellular pathways.
Applications in Medicinal Chemistry
- Antimicrobial Agents : The compound demonstrates significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives exhibit good efficacy against common pathogens using methods like disc diffusion assays .
- Anticancer Research : The structural features of the compound suggest potential anticancer properties. Its ability to interact with specific molecular targets may inhibit cancer cell proliferation and induce apoptosis .
- Neuropharmacology : Research indicates that compounds with similar structures may act on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various synthesized derivatives of this compound against S. aureus and E. coli. The results indicated that several derivatives showed promising antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies revealed that this compound could effectively bind to target enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanol
- (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)acetic acid
- (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethylamine
Uniqueness
(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is unique due to its specific combination of a pyridine ring and a thiadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
The compound (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiadiazole ring and a pyridine substituent, which are known to contribute to various pharmacological properties. The dihydrochloride form enhances solubility and stability in biological environments, making it an attractive candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C8H10Cl2N4S, with a molecular weight of approximately 239.16 g/mol. Its structure includes a thiadiazole ring fused with a pyridine moiety, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H10Cl2N4S |
Molecular Weight | 239.16 g/mol |
CAS Number | 1956335-59-3 |
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been evaluated through various studies. Notably, it has been reported to inhibit lipoxygenase enzymes, which are implicated in the progression of several cancers . In vitro studies using cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) demonstrated that this compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of lipoxygenase enzymes, crucial in inflammatory processes and cancer progression.
- Induction of Apoptosis : It may induce apoptosis in cancer cells through various signaling pathways.
- DNA Interaction : Studies suggest that thiadiazole derivatives can interact with DNA, potentially leading to disruption of replication processes .
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial activity of several thiadiazole derivatives against Staphylococcus epidermidis and Escherichia coli. The results indicated that the derivatives showed moderate to high activity compared to standard antibiotics .
- Cytotoxicity Assessment : In a comparative study involving the MTT assay, nitro-substituted derivatives of the compound exhibited higher cytotoxicity against PC3 cells than methoxylated derivatives . This highlights the importance of functional group modifications in enhancing biological activity.
Properties
Molecular Formula |
C8H10Cl2N4S |
---|---|
Molecular Weight |
265.16 g/mol |
IUPAC Name |
(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H8N4S.2ClH/c9-5-7-11-12-8(13-7)6-3-1-2-4-10-6;;/h1-4H,5,9H2;2*1H |
InChI Key |
HFHKTDDUZTVYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.